6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Systems in Heterocyclic Chemistry
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in the fields of medicinal chemistry and materials science. researchgate.netnih.gov It is widely regarded as a "privileged scaffold" because its structure is a recurring motif in a multitude of biologically active compounds. guidechem.com This framework is present in several commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). guidechem.com
The broad therapeutic relevance of this scaffold stems from its derivatives exhibiting a vast array of pharmacological activities, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. guidechem.comchemenu.comscbt.com The versatility of the imidazo[1,2-a]pyridine system allows for structural modifications at various positions, enabling chemists to fine-tune its biological and physicochemical properties. guidechem.comnih.gov Beyond medicine, the unique photophysical characteristics of these compounds, including strong fluorescence, have made them valuable in materials science for applications like chemical sensors and organic light-emitting devices (OLEDs). researchgate.netnih.gov
Overview of Dihydrogenated Imidazo[1,2-a]pyridine Derivatives
While the aromatic imidazo[1,2-a]pyridine system is extensively studied, its dihydrogenated (or saturated) counterparts present a distinct and emerging area of research. The reduction of the pyridine (B92270) ring in the parent scaffold significantly alters its electronic and structural properties. For instance, the catalytic reduction of the pyridine ring to form the 5,6,7,8-tetrahydro derivative has been shown to destroy the fluorescence that is characteristic of the aromatic system. nih.gov
More targeted is the partial reduction to the 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) (DHIP) class. These partially saturated systems have been investigated for unique applications. Notably, chiral derivatives of 2,3-dihydroimidazo[1,2-a]pyridine have been identified as a new class of competent acyl transfer catalysts, proving effective in the kinetic resolution of secondary benzylic alcohols with high levels of enantioselectivity. rsc.org Furthermore, some research has explored the synthesis of dihydroimidazo[1,2-a]pyridine derivatives for their potential as antibacterial agents. These findings suggest that the dihydrogenated forms of the scaffold are not merely intermediates but possess their own distinct and valuable reactivity and biological potential.
Academic Context of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine within the Class
The specific compound, this compound, is a chemically defined entity. Its existence is confirmed through its listing in chemical supplier catalogs, and it is uniquely identified by the Chemical Abstracts Service (CAS) Registry Number 689734-63-2.
Despite its confirmed chemical identity, a comprehensive survey of academic and scientific literature indicates a notable absence of dedicated research studies focusing on this compound. There are no prominent reports detailing its specific synthesis, characterization, biological activity, or application in areas like catalysis. Therefore, its academic context is that of a largely unexplored molecule. It resides within the broader, promising class of 2,3-dihydroimidazo[1,2-a]pyridines, which have shown potential in asymmetric catalysis, but this specific methylated derivative has not yet been a subject of focused academic investigation. rsc.org
Historical Trajectory of Research on Imidazo[1,2-a]pyridines, with a Focus on Recent Advances
The historical study of imidazo[1,2-a]pyridines dates back to early synthetic explorations in heterocyclic chemistry. Initial methodologies focused on foundational condensation reactions, such as the cyclization of 2-aminopyridines with α-haloketones. Over the decades, the discovery of the scaffold's broad biological activities spurred further synthetic development and structure-activity relationship (SAR) studies, leading to the development of drugs for various therapeutic areas. guidechem.comchemenu.com
The last two decades, in particular, have witnessed a surge in innovative synthetic methods, greatly expanding the chemical space of accessible imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov Recent advances have moved beyond classical methods to include more sophisticated and efficient strategies. These include:
Direct C-H Functionalization: Numerous methods have been developed for the regioselective introduction of aryl, alkyl, and other functional groups onto the imidazo[1,2-a]pyridine core without pre-functionalization, often using transition-metal catalysis or, more recently, transition-metal-free conditions.
Photocatalysis and Radical Reactions: The use of visible light and radical intermediates has enabled novel transformations and the formation of complex derivatives under mild conditions. nih.gov
Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex imidazo[1,2-a]pyridines from simple starting materials, enhancing synthetic efficiency.
Novel Catalytic Systems: Researchers have employed various catalysts, including iodine and copper, to facilitate the synthesis of these scaffolds from diverse substrates, such as those derived from lignin.
These recent advances have not only simplified access to this important heterocyclic system but have also enabled the discovery of new derivatives with potent and selective activities, such as novel covalent inhibitors for anticancer research.
Mentioned Compounds
| Compound Name | Class | Key Identifier/Significance |
| This compound | Dihydrogenated Imidazo[1,2-a]pyridine | CAS: 689734-63-2 ; The subject of this article. |
| Imidazo[1,2-a]pyridine | Aromatic Heterocycle | Parent scaffold with broad biological activity. guidechem.com |
| 2,3-Dihydroimidazo[1,2-a]pyridine (DHIP) | Dihydrogenated Imidazo[1,2-a]pyridine | Class of compounds explored as asymmetric catalysts. rsc.org |
| Zolpidem | Imidazo[1,2-a]pyridine Derivative | Marketed drug for insomnia. guidechem.com |
| Alpidem | Imidazo[1,2-a]pyridine Derivative | Marketed drug with anxiolytic properties. guidechem.com |
Summary of Research Findings for Imidazo[1,2-a]pyridine Scaffolds
Below is a summary of key research findings for the broader classes of compounds discussed in this article.
| Finding | Compound Class | Significance | Citation |
|---|---|---|---|
| Broad Biological Activity | Imidazo[1,2-a]pyridines | Derivatives show anticancer, anti-TB, antiviral, and anti-inflammatory effects. | chemenu.com |
| Selective COX-2 Inhibition | Imidazo[1,2-a]pyridines | Designed derivatives show high potency and selectivity for the COX-2 enzyme. | nih.gov |
| Antibacterial Potential | Dihydroimidazo[1,2-a]pyridines | Synthetic derivatives have been investigated for activity against bacteria. | |
| Covalent Cancer Inhibitors | Imidazo[1,2-a]pyridines | The scaffold has been successfully used to develop novel covalent inhibitors for KRAS-mutated cancers. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H10N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
AKPMXUUSLMYAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCN=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 2,3 Dihydroimidazo 1,2 a Pyridine and Analogues
Multicomponent Reaction Strategies for Imidazo[1,2-a]pyridine (B132010) Core Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from readily available precursors. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (GBB-3CR) is a prominent MCR for synthesizing the imidazo[1,2-a]pyridine nucleus, typically involving the reaction of an aminopyridine, an aldehyde, and an isocyanide under acidic catalysis. researchgate.netbio-conferences.orgnih.gov
Recent advancements have focused on developing greener and more efficient MCR protocols. For instance, the use of catalysts like scandium triflate has been shown to effectively promote the three-component condensation of 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation. bio-conferences.org Another approach utilizes ammonium (B1175870) chloride or p-toluenesulfonic acid as green catalysts for the GBB-3CR, yielding imidazo[1,2-a]pyridines functionalized with azides in moderate yields. mdpi.com
Molecular Iodine-Catalyzed Protocols
Molecular iodine has emerged as an inexpensive, non-toxic, and environmentally benign catalyst for various organic transformations. nih.gov Its application in the synthesis of imidazo[1,2-a]pyridines often involves a one-pot, three-component reaction. A notable protocol utilizes molecular iodine to catalyze the coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water, facilitated by ultrasonication. acs.orgbohrium.com This method is lauded for its high yields (up to 96%), short reaction times, and sustainability. nih.gov
The proposed mechanism suggests that iodine can act as a Lewis acid or as an in-situ source of hydriodic acid (HI). nih.gov The reaction proceeds through the initial formation of an enolate from the ketone, followed by condensation with 2-aminopyridine and subsequent cyclization. The use of ultrasound enhances the reaction rate, contributing to the efficiency of the protocol. acs.org This strategy has been successfully applied to the gram-scale synthesis of imidazo[1,2-a]pyridine derivatives. nih.gov
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Ref |
| I₂ (20 mol%) | 2-aminopyridine, Acetophenone, Dimedone | Water | Ultrasound, RT, 30 min | up to 96% | nih.gov |
| I₂ | 2-aminopyridines, Nitroalkenes | - | H₂O₂ as oxidant | - | acs.org |
| I₂ | 2-aminopyridine, Aryl aldehyde, tert-butyl isocyanide | - | One-pot, three-component | Good | rsc.org |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metals are powerful catalysts for constructing complex heterocyclic systems like imidazo[1,2-a]pyridines, enabling reactions that are otherwise difficult to achieve. researchgate.netscilit.com Catalysts based on copper, iron, and palladium are particularly prevalent, facilitating a range of transformations including oxidative cyclizations and tandem coupling reactions. bio-conferences.orgorganic-chemistry.org
Copper catalysis is a versatile tool for imidazo[1,2-a]pyridine synthesis, often utilizing air or other oxidants in aerobic oxidative cyclization processes. organic-chemistry.org One prominent method involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. This approach is tolerant of a wide array of functional groups and provides high yields under mild conditions, with copper(I) iodide (CuI) being identified as the most effective catalyst. organic-chemistry.org
Another strategy describes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, copper catalysts facilitate the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org These methods often involve direct C-H bond functionalization and C-N bond formation, representing an efficient and practical route to substituted imidazo[1,2-a]pyridines. rsc.orgrsc.org
Table 2: Overview of Copper-Catalyzed Synthetic Methods
| Copper Catalyst | Reactants | Key Features | Yield (%) | Ref |
|---|---|---|---|---|
| CuI | Ketoxime acetates, Pyridines | Aerobic oxidative coupling, mild conditions | 66-95% | organic-chemistry.org |
| CuI | 2-aminopyridines, Acetophenones | Aerobic oxidative synthesis | - | organic-chemistry.org |
| Copper-catalyzed | Aminopyridines, Nitroolefins | One-pot, air as oxidant | Good | organic-chemistry.org |
| Cu(OAc)₂ | 2-aminopyridines, Acetophenones | Tandem C-H amination/cyclization | 48-92% | rsc.org |
| CuSO₄/Sodium Ascorbate | 2-aminopyridine, Aldehyde, Alkyne | Domino A³-coupling in aqueous media | Good | acs.org |
Iron, being an earth-abundant and inexpensive metal, offers a sustainable alternative to precious metal catalysts. bio-conferences.org Iron(II) chloride (FeCl₂) has been effectively used to catalyze the tandem coupling of 2-aminopyridines with 2-methylnitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org This reaction proceeds via a tandem sequence of Michael addition and intramolecular cyclization. bio-conferences.org Another iron-catalyzed method achieves the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from the oxidative diamination of nitroalkenes with 2-aminopyridine under mild, aerobic conditions. organic-chemistry.org
Table 3: Iron-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogues
| Iron Catalyst | Reactants | Product Type | Key Features | Ref |
|---|---|---|---|---|
| FeCl₂ | 2-aminopyridines, 2-Methylnitroolefins | 3-Methyl-2-arylimidazo[1,2-a]pyridines | Tandem Michael addition/cyclization | bio-conferences.org |
| Iron catalyst | Nitroalkene, 2-aminopyridine | 2-Nitro-3-arylimidazo[1,2-a]pyridines | Aerobic, mild conditions, complete regioselectivity | organic-chemistry.org |
Palladium catalysts are well-established in cross-coupling chemistry and have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold. One approach involves a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction, which forms the heterocyclic ring system from readily available substrates under mild conditions with air as the oxidant. acs.org Another route utilizes a palladium-copper co-catalyzed Sonogashira coupling of 2-amino-1-(2-propynyl)pyridinium bromide with various aryl iodides in water to yield 2-substituted imidazo[1,2-a]pyridines. tandfonline.com Palladium(II) catalysts have also been employed in one-pot cyclization reactions to generate functionalized imidazo[1,2-a]pyridines. organic-chemistry.org
Catalyst-Free Cascade Processes for Dihydroimidazo[1,2-a]pyridine Ring Formation
While many syntheses rely on catalysts, several catalyst-free methods have been developed, offering advantages in terms of cost, simplicity, and avoidance of metal contamination in the final products. These reactions often proceed through a cascade mechanism, where a series of intramolecular reactions lead to the formation of the desired heterocyclic core.
One such method is the catalyst-free aza-Diels-Alder reaction between 2-vinyl-4,5-dihydroimidazole derivatives and substituted benzylidenemalononitrile, which yields tetrahydroimidazo[1,2-a]pyridine derivatives. acs.org Although this produces the tetrahydro- analogue, it highlights the potential of catalyst-free cycloadditions in this area. A more direct route to the imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridine with phosphorylated alkynes under mild conditions, which is believed to proceed via an initial attack of the pyridine (B92270) nitrogen on the alkyne, followed by cyclization. acs.org Additionally, a cascade process involving aza-Michael addition of 2-aminopyridine to nitroalkenes followed by intramolecular cyclization and elimination has been reported for the synthesis of 3-substituted imidazo[1,2-a]pyridines. acs.org While not strictly catalyst-free, base-catalyzed cascade reactions using simple bases like potassium hydroxide (B78521) (KOH) have also been developed to synthesize related fused pyridine systems, suggesting potential for minimalist approaches. rsc.org The development of these catalyst-free cascade reactions is particularly valuable for synthesizing the 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) scaffold, which itself can act as an effective acyl transfer catalyst. nih.gov
Green Chemistry Principles in Synthetic Route Development
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rsc.orgshd-pub.org.rs The principles of green chemistry, which advocate for the use of less hazardous materials, safer solvents, and energy-efficient processes, are increasingly being applied to the synthesis of heterocyclic compounds like 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine. researchgate.net
Ultrasonication-Assisted Reaction Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govresearchgate.net The application of ultrasound can be particularly advantageous in the synthesis of imidazo[1,2-a]azines, where ZnO nanorods have been used as an efficient and reusable catalyst. nih.gov This approach offers a greener alternative for the synthesis of the imidazo[1,2-a]pyridine core. While specific examples for the direct synthesis of this compound using ultrasonication are not extensively detailed in the provided results, the successful application of this technique to the broader class of imidazo[1,2-a]pyridines and related heterocycles suggests its potential applicability. nih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com For instance, a Groebke–Blackburn–Bienaymé reaction (GBBR) to produce imidazo[1,2-a]pyridine-chromones was initially attempted with ultrasonic assistance, which showed some product formation. researchgate.netmdpi.com
Aqueous Medium Reaction Conditions
The use of water as a reaction solvent is a cornerstone of green chemistry. A notable development is a rapid, metal-free synthesis of imidazo[1,2-a]pyridines in an aqueous medium under ambient conditions. rsc.org This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, achieving quantitative yields on a gram scale within minutes. rsc.org Another aqueous synthesis method that does not require an added catalyst has been reported for the preparation of methylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a five-component cascade reaction utilizing a mixture of water and ethanol (B145695) has been successfully employed to synthesize N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. rsc.org These examples highlight a significant shift towards more environmentally friendly synthetic routes for this class of compounds.
Derivatization and Functionalization Strategies for 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridines
The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its biological activity and physicochemical properties. nih.govrsc.orgrsc.org A wide array of strategies have been developed to introduce diverse substituents at various positions of the ring system. rsc.orgnih.govscilit.comnih.govresearchgate.net
Synthesis of 6-Methyl-Substituted Imidazo[1,2-a]pyridine Derivatives
The synthesis of derivatives specifically substituted at the 6-position with a methyl group is of significant interest. One approach involves the synthesis of 2-[6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acetic acid, an intermediate in the preparation of Zolpidem. google.com This process starts from [6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acetonitrile. google.com Another example is the synthesis of 3-iodo-6-methyl-imidazo[1,2-a]pyridine, which can be prepared from 2-amino-5-methylpyridine. chemicalbook.com The introduction of various substituents at other positions of the 6-methyl-imidazo[1,2-a]pyridine scaffold has also been explored. For instance, a series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized, where the 6-position was modified using Suzuki and Mizoroki-Heck reactions. nih.govfrontiersin.org
Introduction of Diverse Substituents at Varying Positions
The imidazo[1,2-a]pyridine ring system allows for the introduction of a wide range of substituents at multiple positions, leading to a diverse chemical space for drug discovery. rsc.orgnih.govscilit.comnih.govresearchgate.net For example, 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase. nih.gov The synthesis of these compounds allows for structural diversity in both the pyridine and phenyl rings. nih.gov The C3 position is a common site for functionalization, with methods developed for formylation, alkoxycarbonylation, and arylation. nih.gov Additionally, the synthesis of 7-methyl-2,3-diphenyl-imidazo[1,2-a]pyridine and its subsequent modification with various side groups has been reported. researchgate.net The reaction of an Fe-Al complex with substituted pyridines has also shown divergent pathways for C-H bond activation, leading to a variety of substituted products. nih.gov
Preparation of Functionalized Dihydroimidazo[1,2-a]pyridines from Precursors
Functionalized dihydroimidazo[1,2-a]pyridines can be synthesized from various precursors. One notable method involves the condensation reaction of substituted maleimides with 2,3-diaminopyridine (B105623) in a neutral or acidic medium. scilit.com This reaction has been optimized using a Keggin-type heteropolyacid catalyst. scilit.com Another approach is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, such as α-nitroacetophenone, in the presence of phosphorous acid and polyphosphoric acid to yield imidazo[1,5-a]pyridines. beilstein-journals.org This reaction proceeds through a presumed 2,3-dihydroimidazo[1,5-a]pyridine intermediate. beilstein-journals.org
Table of Synthetic Precursors and Resulting Compounds
| Precursor(s) | Resulting Compound Type | Reference(s) |
| Substituted Maleimide, 2,3-Diaminopyridine | Dihydroimidazo[1,2-a]pyridines | scilit.com |
| 2-(Aminomethyl)pyridines, α-Nitroacetophenone | Imidazo[1,5-a]pyridines (via dihydro intermediate) | beilstein-journals.org |
Optimization and Scale-Up of Reaction Conditions
The development of robust synthetic protocols for this compound hinges on the careful optimization of reaction parameters and the subsequent demonstration of scalability. The primary route investigated for this class of compounds is the enantioselective hydrogenation of the corresponding aromatic imidazo[1,2-a]pyridines.
Systematic studies have been conducted to enhance the yield and enantioselectivity of the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, which are structurally analogous to 2,3-dihydroimidazo[1,2-a]pyridines, via catalytic hydrogenation. lookchem.com These studies involve the screening of various catalysts, solvents, temperatures, and hydrogen pressures to identify the optimal conditions for the reduction of the pyridine ring of the fused heterocyclic system.
A key development has been the use of ruthenium-based catalysts bearing N-heterocyclic carbene (NHC) ligands. lookchem.com These catalytic systems have demonstrated high efficacy in the enantioselective hydrogenation of a range of substituted imidazo[1,2-a]pyridines. While specific data for the 6-methyl derivative is not detailed in isolation, the optimization table for a model substrate, 5-methyl-imidazo[1,2-a]pyridine, provides significant insights into the critical parameters influencing the reaction. The reaction proceeds with complete regioselectivity, reducing only the pyridine ring and leaving the imidazole (B134444) ring intact. lookchem.com
The following interactive table summarizes the optimization of reaction conditions for the hydrogenation of a representative substituted imidazo[1,2-a]pyridine, which serves as a model for the synthesis of the 6-methyl analogue. lookchem.com
| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) lookchem.com | Enantiomeric Ratio (e.r.) lookchem.com |
|---|---|---|---|---|---|---|
| 1 | [Ru(cod)(2-methylallyl)₂]/NHC-L1/HBF₄ | THF | 40 | 50 | >98 | 92:8 |
| 2 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | THF | 40 | 50 | >98 | 95:5 |
| 3 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | 2-Me-THF | 40 | 50 | >98 | 96:4 |
| 4 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | tert-AmylOH | 40 | 50 | >98 | 97:3 |
| 5 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | tert-AmylOH | 25 | 50 | >98 | 98:2 |
| 6 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | tert-AmylOH | 25 | 100 | >98 | 98:2 |
| 7 | [Ru(cod)(2-methylallyl)₂]/NHC-L2/HBF₄ | tert-AmylOH | 0 | 50 | 90 | 98:2 |
The data indicates that the choice of both the N-heterocyclic carbene (NHC) ligand and the solvent significantly impacts enantioselectivity. A decrease in temperature from 40°C to 25°C led to an improvement in the enantiomeric ratio, while a further decrease to 0°C resulted in lower conversion without enhancing selectivity. lookchem.com The optimized conditions, typically employing a specific ruthenium/NHC catalyst in a solvent like tert-AmylOH at room temperature and 50 bar of hydrogen pressure, consistently provide high yields and excellent enantioselectivity. lookchem.com
The practicality of a synthetic route is ultimately determined by its ability to be scaled up to produce larger quantities of the target compound. While specific gram-scale synthesis of this compound has not been explicitly documented in dedicated reports, the feasibility is strongly suggested by related studies on the broader imidazo[1,2-a]pyridine class.
For instance, gram-scale reactions have been successfully demonstrated for the C3-functionalization of various 2-phenyl imidazo[1,2-a]pyridines. nih.gov In one study, a three-component reaction was performed on a 6 mmol scale, yielding 1.053 g of the desired product. mdpi.com Another report details the gram-scale preparation of precursor molecules for imidazo[1,2-a]pyrimidine (B1208166) derivatives, starting from 0.1 mol of the initial reagents. nih.gov
The catalytic hydrogenation method used to produce the dihydro scaffold is also inherently scalable. lookchem.com The high yields and efficiency of the optimized catalytic system suggest that producing gram quantities of this compound would be achievable by proportionally increasing the starting materials, catalyst loading, and solvent volume, while maintaining the optimized pressure and temperature conditions. The robustness of the Ru-NHC catalyst system under various conditions further supports its potential for larger-scale applications. lookchem.com
Mechanistic Investigations of Dihydroimidazo 1,2 a Pyridine Formation
Proposed Reaction Pathways for Multicomponent Syntheses
Multicomponent reactions (MCRs) offer an efficient route to complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. nih.gov One prominent example is the Groebke–Blackburn–Bienaymé reaction (GBBR), which provides a greener alternative for synthesizing these scaffolds. mdpi.com
Another significant multicomponent approach is the aza-Friedel–Crafts reaction. In a typical three-component synthesis of C₃-alkylated imidazo[1,2-a]pyridines, two primary mechanistic pathways are proposed. nih.gov
Path I (Iminium Ion Pathway): A Lewis acid catalyst, such as Yttrium(III) triflate (Y(OTf)₃), facilitates the formation of an iminium ion from an aldehyde and a cyclic amine. nih.gov The C3 position of the imidazo[1,2-a]pyridine (B132010) then acts as a nucleophile, attacking the iminium ion to form an intermediate which, after proton elimination, yields the final product. nih.gov
Path II (Benzyl Alcohol Pathway): Alternatively, the imidazo[1,2-a]pyridine and the aldehyde can undergo an electrophilic addition, catalyzed by the Lewis acid, to generate a benzyl (B1604629) alcohol intermediate. nih.gov This intermediate subsequently reacts with the amine, followed by dehydration, to produce the C₃-alkylated product. nih.gov
Control experiments have provided evidence for both pathways by identifying the characteristic molecular ion peaks for the proposed iminium ion and benzyl alcohol intermediates. nih.gov
The versatility of MCRs is further demonstrated by the tandem application of different reactions. For instance, peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment have been synthesized by combining the Groebke–Blackburn–Bienaymé and Ugi reactions. nih.gov
Table 1: Proposed Pathways in Aza-Friedel–Crafts Synthesis
| Pathway | Key Steps | Catalyst Role | Reference |
|---|---|---|---|
| Path I: Iminium Ion | 1. Formation of iminium ion from aldehyde and amine. 2. Nucleophilic attack by imidazo[1,2-a]pyridine. 3. Proton elimination. | Lewis acid activates the aldehyde for iminium ion formation. | nih.gov |
| Path II: Benzyl Alcohol | 1. Electrophilic addition of aldehyde to imidazo[1,2-a]pyridine. 2. Reaction of the resulting alcohol with amine. 3. Dehydration. | Lewis acid activates the aldehyde for electrophilic addition. | nih.gov |
Detailed Analysis of Catalytic Cycles
The synthesis of the dihydroimidazo[1,2-a]pyridine core is often facilitated by specific catalytic systems that dictate the reaction mechanism and efficiency.
Molecular iodine (I₂) is a versatile and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.govnih.gov It can function either as a Lewis acid or as a source of hydroiodic acid (HI) in situ. nih.govacs.org In the multicomponent condensation of 2-aminopyridines, ketones, and a third component like dimedone, iodine plays a crucial role. nih.gov The reaction often begins with the in situ generation of phenylglyoxals from phenyl methyl ketones in the presence of iodine. nih.gov
The Ortoleva-King reaction is a key protocol for synthesizing 2-arylimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines. researchgate.netresearchgate.net Mechanistic studies suggest that the direct acid-catalyzed formation of these products can proceed through a concurrence of a ketimine intermediate and an Ortoleva-King type intermediate. rsc.org
In systems catalyzed by nickel/iodine or iron/iodine, the proposed mechanism involves a sequence where the aryl methyl ketone first undergoes α-iodination. researchgate.netresearchgate.net The resulting α-iodo ketone then reacts with 2-aminopyridine (B139424) to form an N-phenacylpyridin-2-aminium iodide salt, the key Ortoleva-King intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product. researchgate.net This protocol has proven effective for synthesizing a range of imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net
Aromatization through oxidative dehydrogenation is often the final step in the synthesis of the stable imidazo[1,2-a]pyridine ring system. A rapid and environmentally friendly method involves a copper-catalyzed aerobic dehydrogenative cyclization. organic-chemistry.orgnih.gov In this process, pyridines react with ketone oxime esters, using CuI as a catalyst and air as the oxidant, to form imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov The proposed mechanism avoids a radical pathway and is thought to proceed via Cu(I)-catalyzed oxidative addition, insertion of the pyridine (B92270), and finally, reductive elimination. organic-chemistry.org
In other contexts, such as the reaction between benzynes and imidazo[1,2-a]pyridines, the formation of the final aromatic products occurs through a tandem process. nih.gov This involves an initial [8+2] cycloaddition, which is essentially barrierless, followed by a [2+6+2] dehydrogenation step for aromatization. nih.govresearchgate.net This latter step proceeds through a highly synchronous aromatic transition state. nih.gov Dehydrogenative coupling has also been employed to create vertically-expanded imidazo[1,2-a]pyridines. rsc.org
Table 2: Catalytic Systems and Mechanisms
| Catalytic System | Reaction Type | Proposed Mechanism | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | Condensation | Acts as Lewis acid or in situ HI source; involves α-iodination and cyclization. | nih.govacs.org |
| Ni/I₂ or Fe/I₂ | Ortoleva-King Reaction | α-iodination of ketone, formation of N-phenacylpyridin-2-aminium salt, intramolecular cyclization. | researchgate.netresearchgate.net |
| Copper(I) Iodide (CuI) / Air | Dehydrogenative Cyclization | Cu(I)-catalyzed oxidative addition, pyridine insertion, and reductive elimination. | organic-chemistry.orgnih.gov |
Key Intermediate Identification and Characterization
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the Y(OTf)₃-catalyzed three-component synthesis of C₃-alkylated imidazo[1,2-a]pyridines, key intermediates corresponding to the two proposed pathways have been successfully identified using Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS). nih.gov Specifically, molecular ion peaks corresponding to the proposed iminium ion and the benzyl alcohol intermediate were detected, lending strong support to the dual-pathway mechanism. nih.gov
In a different synthetic approach towards imidazo[1,5-a]pyridines, a mechanistic rationale involves the formation of an amidinium species. beilstein-journals.org This intermediate is proposed to form from the initial nucleophilic attack of 2-(aminomethyl)pyridine on an electrophilically activated nitronate. beilstein-journals.org The amidinium species is perfectly suited for a subsequent 5-exo-trig cyclization, leading to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion, which then proceeds to the final product after deprotonation and elimination. beilstein-journals.org
Nucleophilic and Electrophilic Interactions in Cycloaddition Processes
The formation of the dihydroimidazo[1,2-a]pyridine ring is governed by a series of nucleophilic and electrophilic interactions. In many syntheses, the nitrogen atom of the pyridine ring (specifically, the N-1 atom of a 2-aminopyridine derivative) acts as the initial nucleophile.
For instance, in the Groebke–Blackburn–Bienaymé reaction, the pyridine nitrogen attacks an electrophilic iminium ion formed from an aldehyde and an isocyanide. nih.govbeilstein-journals.org Similarly, in the aza-Friedel–Crafts reaction, the C3 position of the imidazo[1,2-a]pyridine ring, which is π-electron-rich, can act as a nucleophile, attacking an electrophilic iminium ion intermediate. nih.gov
Conversely, the pyridine ring itself can be rendered electrophilic to facilitate reactions. Highly electrophilic systems, such as 6,8-dinitro nih.govacs.orgrsc.orgtriazolo[1,5-a]pyridines, readily react with neutral C-nucleophiles like 1,3-dicarbonyl compounds and indoles. researchgate.net These reactions proceed under mild, base-free conditions to form stable products of nucleophilic addition to the pyridine ring. researchgate.net
The cycloaddition process itself, as seen in the reaction of imidazo[1,2-a]pyridines with benzynes, is a tandem event. nih.govresearchgate.net It begins with an [8π+2π] cycloaddition, where the imidazo[1,2-a]pyridine acts as the 8π component and the benzyne (B1209423) as the 2π electrophile. nih.gov This is followed by an aromatizing dehydrogenation step. nih.govresearchgate.net In other systems, a dipolar cycloaddition reaction has been developed to access related tetrahydro- nih.govnih.govrsc.orgtriazolo[4,5-c]pyridines. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The aliphatic protons on the dihydropyridine (B1217469) ring (at positions 2 and 3) would appear as multiplets in the upfield region, while the aromatic protons and the methyl group protons would resonate in their characteristic downfield regions.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl group, the aliphatic carbons at C2 and C3, and the aromatic carbons of the pyridine (B92270) ring. The chemical shifts would be indicative of the electronic environment of each carbon.
While specific experimental data for this compound is not available, analysis of related imidazo[1,2-a]pyridine (B132010) structures allows for the prediction of spectral characteristics. For instance, studies on various imidazo[1,2-a]pyridine derivatives provide a basis for assigning expected chemical shifts. nih.gov
Predicted ¹H and ¹³C NMR Data A specific, experimentally verified data table for this compound cannot be provided due to a lack of published data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=N, and C=C bonds within the heterocyclic ring system. The absence of certain bands, such as a strong N-H stretch, would also be informative.
Expected IR Absorption Bands A specific, experimentally verified data table for this compound cannot be provided due to a lack of published data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₁₀N₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated (theoretical) mass, with a close match (typically within a few parts per million) confirming the molecular formula. HRMS analysis of related imidazo[1,2-a]pyridine derivatives has been successfully used to confirm their composition. nih.govmdpi.com
HRMS Data for Molecular Formula C₈H₁₀N₂ A specific, experimentally verified data table for this compound cannot be provided due to a lack of published data.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would reveal the precise geometry of the fused ring system, the conformation of the dihydro-imidazole ring, and how the molecules pack in the crystal lattice. Studies on related compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, have utilized this method to determine detailed structural features, including hydrogen bonding and π-π stacking interactions that stabilize the crystal structure. researchgate.net
Investigation of Tautomerism and Isomerism in Dihydroimidazo[1,2-a]pyridines
Tautomerism, the interconversion of structural isomers, is a known phenomenon in heterocyclic chemistry. For the dihydroimidazo[1,2-a]pyridine system, potential tautomers could exist, although the 2,3-dihydro form is generally stable. Isomeric considerations would also include positional isomers, where the methyl group is located at different positions on the pyridine ring. Computational and experimental studies, often combining NMR and X-ray analysis, are used to determine the most stable tautomeric and isomeric forms in different environments. researchgate.net
Optical Property Characterization and Photophysical Studies
The optical properties of imidazo[1,2-a]pyridine derivatives, particularly their fluorescence, are of significant research interest. mdpi.com Characterization would involve measuring the absorption and emission spectra to determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em). Key photophysical parameters such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime would be determined. These properties are highly dependent on the specific substitution pattern and the electronic nature of the heterocyclic core. While many aromatic imidazo[1,2-a]pyridines are known to be fluorescent, the properties of the dihydro derivative would need to be experimentally determined.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For derivatives of imidazo[1,2-a]pyridine (B132010), DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used to determine optimized structural parameters like bond lengths and angles. nih.gov
This process is foundational for all other computational analyses, as an accurate molecular structure is necessary for reliable predictions of reactivity and interaction. For instance, studies on related compounds like Alpidem, an imidazopyridine derivative, have utilized DFT to obtain stable configurations before further analysis. nih.govnih.gov The optimized geometry provides the most stable three-dimensional conformation of the molecule, which is essential for understanding its spatial arrangement and how it might interact with biological targets.
Quantum Chemical Descriptors and Reactivity Analysis
Once the molecular geometry is optimized, DFT calculations can be used to derive a variety of quantum chemical descriptors that predict the molecule's reactivity and stability.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, representing a nucleophilic site, while the LUMO is the most likely to accept electrons, acting as an electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. For various imidazo[1,2-a]pyridine derivatives, this energy gap is calculated to predict their stability and kinetic behavior. nih.govscirp.org For example, in a study of Alpidem, the HOMO-LUMO energy gap was calculated to be 4.7951 eV using the B3LYP method, indicating a stable structure. nih.gov
Chemical Reactivity Parameters Derivation
From the HOMO and LUMO energy values, several chemical reactivity parameters can be derived to provide a more quantitative understanding of a molecule's behavior. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a stable system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are routinely calculated for imidazo[1,2-a]pyridine analogues to build structure-activity relationships and understand their reactive nature. scirp.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govplos.org This method is instrumental in drug design for predicting how a potential drug molecule might interact with a biological target.
Prediction of Binding Affinities and Modes
Molecular docking simulations calculate a scoring function, often expressed as a binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. nih.gov The simulation also reveals the binding mode, which includes the specific pose of the ligand within the receptor's binding site and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
For the broader class of imidazo[1,2-a]pyridine derivatives, molecular docking has been extensively used to predict their binding affinities with various protein targets. researchgate.netrsc.org For example, studies on thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents involved docking them into the active site of the α-amylase enzyme to predict their inhibitory potential. nih.govplos.org Similarly, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have been docked into mycobacterial targets to understand their antimycobacterial activity. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine Core Structure
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, and its systematic modification has been a key strategy in drug discovery. nih.govresearchgate.net The core structure, including the 6-methyl variant, is often elaborated through various chemical reactions to explore the chemical space and optimize biological activity.
One common approach involves the synthesis of imidazo[1,2-a]pyridine-3-carboxamides. For instance, a focused set of antitubercular agents was created by first preparing different imidazo[1,2-a]pyridine-3-carboxylic acid intermediates, which were then elaborated into a series of carboxamide analogues. nih.gov This process allows for the introduction of diverse substituents on the amide nitrogen, enabling a thorough investigation of the SAR.
Another key modification strategy is the introduction of various substituents onto the pyridine (B92270) ring of the core structure. For example, in the development of c-Met inhibitors, researchers initially placed a 1-methylpyrazole (B151067) group at the C-6 position while systematically varying the substituents at the C-7 and C-8 positions to identify the optimal substitution pattern. nih.gov Similarly, for the development of PI3Kα inhibitors, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, demonstrating the hybridization of the core scaffold with other pharmacologically relevant moieties. mdpi.com
The synthesis of these derivatives often involves multi-step reaction protocols. A general route might start with a substituted 2-aminopyridine (B139424) which is reacted with a haloketone. google.com For example, the reaction of an appropriately substituted 2-aminopyridine with ethyl 2-chloroacetoacetate can lead to the formation of the imidazo[1,2-a]pyridine core, which can be further modified. nih.gov These systematic modifications allow for a detailed exploration of how changes to the core structure influence its interaction with biological targets.
Correlating Structural Features with Biological Activity Profiles
The biological activity of derivatives based on the this compound scaffold is intricately linked to their structural features. Structure-activity relationship (SAR) studies have been crucial in elucidating these correlations and guiding the design of more effective molecules. nih.govresearchgate.net
The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for developing covalent inhibitors, such as those targeting KRAS G12C. rsc.org In one study, a scaffold hopping strategy led to the identification of compound I-11, an imidazo[1,2-a]pyridine derivative, as a potent anticancer agent against KRAS G12C-mutated cells. rsc.org This highlights the potential of this scaffold to be engineered for specific, targeted therapies.
In the context of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed important trends. nih.gov The data indicates that both polar and non-polar substituents can result in potent compounds, suggesting a complex interplay of factors governing activity against Mycobacterium tuberculosis. nih.gov For instance, while some polar compounds retained good activity, others did not, indicating that polarity alone is not a simple predictor of potency. nih.gov
For anti-inflammatory applications, derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have shown promise. researchgate.net The nature and position of substituents on the phenyl ring and the imidazopyridine core would be expected to modulate this activity. Similarly, in the search for agents to detect β-amyloid plaques in Alzheimer's disease, specific derivatives like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine have demonstrated high binding affinity to Aβ aggregates. researchgate.net
The following table provides examples of how structural modifications on the imidazo[1,2-a]pyridine scaffold correlate with biological activity.
| Scaffold Modification | Target/Activity | Key Finding | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | Both polar and non-polar substituents can yield high potency. | nih.gov |
| Covalent warhead installation | KRAS G12C Inhibition | The scaffold is suitable for developing covalent anticancer agents. | rsc.org |
| 2-Aryl substitution | β-Amyloid Plaque Binding | Specific substitutions lead to high-affinity ligands for Aβ aggregates. | researchgate.net |
| Hybridization with quinazoline | PI3Kα Inhibition | Creates potent anticancer agents. | mdpi.com |
Impact of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents on the this compound framework play a critical role in modulating biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, and their size can significantly influence the molecule's interaction with its biological target. nih.gov
In the development of urease inhibitors based on a 6-fluoroimidazo[1,2-a]pyridine-oxazole scaffold, SAR studies revealed that substituents capable of forming strong hydrogen bonds, such as hydroxyl (-OH), or those with a strong electron-withdrawing nature, like trifluoromethyl (-CF3) and nitro (-NO2), displayed superior inhibitory potential compared to the standard drug. nih.gov This suggests that electronic effects are a key determinant of activity for this class of compounds.
For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the substitution of a 7-methyl group with a 7-chloro group on the core appeared to diminish activity. nih.gov This could be attributed to the differing electronic and steric properties of the methyl and chloro groups. The chloro group is electron-withdrawing and larger than the methyl group, which could lead to a less favorable interaction with the target enzyme.
In the design of novel c-Met inhibitors, a systematic variation of substituents was performed. nih.gov While the specific electronic and steric effects of each substituent were not detailed in the provided abstracts, this approach is fundamental to understanding how these properties drive potency and selectivity. The goal of such studies is to find the optimal balance of electronic and steric features to maximize the desired biological effect while minimizing off-target activity.
Positional Effects of Substituents on Activity Modulation
The position of substituents on the this compound core is a critical factor that modulates biological activity. Changing the position of a particular functional group can drastically alter the molecule's shape, electronic distribution, and ability to interact with its target, leading to significant changes in potency and selectivity. nih.gov
SAR studies on imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents have highlighted the importance of substituent positioning. nih.gov The optimization of this series involved evaluating how different substituents at various positions on the imidazo[1,2-a]pyridine ring affected activity against Mycobacterium tuberculosis.
A clear example of positional effects is seen in the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides. A comparison between two potent analogues, which differed by the substitution of a 7-methyl group for a 7-chloro group, showed a five-fold decrease in activity for the chloro-substituted compound. nih.gov This demonstrates that even a seemingly minor change in substitution at the C-7 position can have a significant impact on biological efficacy.
In the design of c-Met inhibitors, researchers initially focused on finding the optimal substituent at the C-6 position while varying the C-7 and C-8 substituents. nih.gov This systematic approach underscores the understanding that the biological activity is highly dependent on the spatial arrangement of the functional groups around the core scaffold. The specific placement of a group determines its ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within the active site of the target protein.
Rational Design Principles for Novel Dihydroimidazo[1,2-a]pyridine Analogs
The development of novel analogs based on the this compound scaffold is guided by several rational design principles. These principles leverage existing knowledge of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
One prominent strategy is molecular hybridization . This approach involves combining the imidazo[1,2-a]pyridine core with other recognized pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, new anticancer agents have been designed by creating hybrids of imidazo[1,2-a]pyridine and isoquinoline. researchgate.net Similarly, potent PI3Kα inhibitors were developed by synthesizing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. mdpi.com This strategy aims to incorporate the beneficial features of multiple scaffolds into a single molecule.
Bioisosteric replacement is another powerful tool used in the rational design of imidazo[1,2-a]pyridine analogs. nih.gov This principle involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166), a strategy that was successfully applied to discover novel c-Met inhibitors. nih.gov
Ligand-Based and Structure-Based Molecular Design Approaches
The design of novel this compound analogs frequently employs both ligand-based and structure-based molecular design approaches to guide the development of compounds with enhanced therapeutic properties. nih.gov
Structure-based design relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. This approach uses computational tools like molecular docking to predict how a ligand will bind to the active site of its target. nih.gov For example, in the development of anti-mycobacterial agents, molecular docking studies were used to understand the binding pattern of an imidazo[1,2-a]pyridine analog at the active site of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov Similarly, docking studies were used to investigate the binding of imidazo[1,2-a]pyridine-based urease inhibitors. nih.gov These simulations provide insights into the key interactions between the ligand and the protein, which can then be used to design more potent inhibitors. nih.gov
Ligand-based design is employed when the structure of the biological target is unknown. This approach relies on the analysis of a set of molecules that are known to be active against the target. By identifying the common structural features, or pharmacophore, that are required for activity, new molecules can be designed that incorporate this pharmacophore. While the provided abstracts focus more on structure-based methods, ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are also commonly used in conjunction with imidazopyridine scaffolds.
Often, an integrated approach that combines both structure-based and ligand-based methods is the most powerful. nih.gov For example, the design of PI3Kα and CDK2/8 inhibitors involved integrating both approaches through hybridization and fragment-based design tools. nih.gov This allows for a more comprehensive understanding of the SAR and can accelerate the discovery of new and effective therapeutic agents.
Elucidation of Molecular Mechanisms of Biological Activity
Investigation of Enzyme Inhibition Mechanisms
Derivatives of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine have been shown to inhibit a range of enzymes critical to cellular processes, including kinases, ATP-dependent enzymes, synthases, and deformylases. The specific structural modifications to the core scaffold allow for targeted inhibition, providing valuable tools for studying enzyme function and for potential therapeutic development.
Kinase Inhibition Mechanisms (e.g., PI3Kα, Aurora-A Kinase)
The imidazo[1,2-a]pyridine (B132010) scaffold is a key pharmacodynamic group in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. researchgate.net
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in tumors, making its components, such as PI3Kα, attractive targets for cancer therapy. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their PI3Kα inhibitory activity. nih.gov One such derivative, compound 13k, demonstrated significant inhibition of PI3Kα with an IC50 value of 1.94 nM. nih.gov Further studies revealed that this inhibition leads to a reduction in the phosphorylation of downstream signaling proteins like AKT, mTOR, and GSK3β, confirming its effect on the PI3K pathway. nih.gov Similarly, other research has identified 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors, with compound 35 showing an IC50 of 150 nM. nih.gov
Aurora-A Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.gov Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core, structurally related to imidazo[1,2-a]pyridines, have been identified as potent Aurora kinase inhibitors. nih.gov Optimization of these compounds has led to the development of molecules with improved pharmacokinetic profiles. nih.gov Combination therapy using the Aurora A kinase inhibitor alisertib (B1683940) with 131I-MIBG has been shown to enhance DNA damage and tumor cell death in high-risk neuroblastoma. nih.gov
Other Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold has also been utilized to develop inhibitors for other kinases, such as the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and the mesenchymal-epithelial transition factor (c-Met). nih.govnih.gov A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives were identified as potent and selective IGF-1R inhibitors. nih.gov Furthermore, volitinib, which contains an imidazo[1,2-a]pyridin-6-yl group, is a highly potent and selective c-Met inhibitor. nih.gov
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | PI3Kα | Compound 13k showed an IC50 of 1.94 nM and reduced phosphorylation of downstream proteins. nih.gov |
| 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives | PI3Kα | Compound 35 identified as a potent inhibitor with an IC50 of 150 nM. nih.gov |
| Imidazo[1,2-a]pyrazine core derivatives | Aurora Kinase | Identified as potent inhibitors with improved pharmacokinetic profiles. nih.gov |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives | IGF-1R | Discovered as a novel series of potent and selective inhibitors. nih.gov |
| Volitinib | c-Met | A highly potent and selective inhibitor in clinical development. nih.gov |
ATP-Dependent Enzyme Modulation (e.g., VirB11 ATPase)
VirB11 ATPases are crucial components of type IV secretion systems in bacteria, which are responsible for transferring virulence factors and contributing to antibiotic resistance. nih.govnih.gov The VirB11 ATPase HP0525 from Helicobacter pylori is a hexameric protein assembly that provides the energy for this secretion process. nih.govnih.gov
Research has focused on developing inhibitors of HP0525, and novel 8-amino imidazo[1,2-a]pyrazine derivatives, which share a similar heterocyclic core with this compound, have been synthesized and screened. nih.gov To enhance selectivity, bivalent inhibitors were designed by conjugating these imidazo[1,2-a]pyrazine derivatives to peptides that mimic the subunit interface of the HP0525 hexamer. nih.gov These studies provide a basis for developing selective inhibitors that could disrupt the function of these critical bacterial enzymes. nih.gov
DNA Synthesis Inhibition
Inhibition of DNA synthesis is a key mechanism of action for many anticancer drugs. DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response pathway, specifically in the repair of double-strand breaks. nih.gov A potent and selective DNA-PK inhibitor, AZD7648, features a 7-methyl nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amino group, which is structurally related to the imidazo[1,2-a]pyridine core. nih.gov This inhibitor demonstrated significant antitumor activity, particularly when combined with agents that induce DNA damage. nih.gov This highlights the potential for imidazo[1,2-a]pyridine derivatives to be developed as inhibitors of DNA repair enzymes, thereby sensitizing cancer cells to other therapies.
Receptor Interaction Studies
The imidazo[1,2-a]pyridine scaffold has been explored for its ability to interact with various cellular receptors.
Derivatives of imidazo[1,2-a]pyridine have been identified as potent and selective agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of various substances in the liver. nih.gov Specifically, 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives activate human CAR at nanomolar concentrations. nih.gov
Furthermore, research into imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which contain a related fused ring system, has led to the development of selective inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov These compounds show promise as anticancer agents, particularly for hepatocellular carcinoma with FGF19 overexpression. nih.gov
Cellular Pathway Modulation
The interaction of this compound derivatives with their molecular targets culminates in the modulation of fundamental cellular pathways, primarily those controlling cell division and programmed cell death.
A key outcome of the action of imidazo[1,2-a]pyridines in cancer cells is the induction of cell cycle arrest. nih.gov By disrupting microtubule function or inhibiting crucial kinases, these compounds can halt cell cycle progression, preventing cell division.
Research has shown that treatment with a specific imidazo[1,2-a]pyridine derivative, referred to as compound 6, causes a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is accompanied by an increased expression of key cell cycle inhibitor proteins, such as p53 and p21. nih.govwaocp.org The tumor suppressor protein p53 can halt the cell cycle in response to cellular stress, and p21 is a potent cyclin-dependent kinase inhibitor that enforces this arrest. nih.gov
| Cell Line | Treatment | Cells in G2/M Phase (%) |
| A375 (Melanoma) | Control | 2.58 ± 3.1% |
| A375 (Melanoma) | Compound 6 | 24.59 ± 2.4% |
| WM115 (Melanoma) | Control | 12.49 ± 2.6% |
| WM115 (Melanoma) | Compound 6 | 23.93 ± 4.2% |
| HeLa (Cervical Cancer) | Control | 13.23 ± 3.5% |
| HeLa (Cervical Cancer) | Compound 6 | 24.17 ± 5.6% |
| This table demonstrates the significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with an imidazo[1,2-a]pyridine derivative. nih.gov |
Following cell cycle arrest, imidazo[1,2-a]pyridine compounds are potent inducers of apoptosis, or programmed cell death. nih.gov They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This event is regulated by the Bcl-2 family of proteins. Studies show that these compounds can increase the levels of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein BCL2. nih.govresearchgate.net The release of cytochrome c leads to the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3. researchgate.netnih.gov
The extrinsic pathway can also be activated, as evidenced by the activation of caspase-8 and caspase-7. waocp.org The activation of these various caspases culminates in the cleavage of key cellular substrates, such as PARP, leading to the systematic dismantling of the cell. waocp.org
| Pathway | Key Protein Modulated | Effect of Imidazo[1,2-a]pyridine |
| Cell Cycle Control | p53 | Increased Levels |
| Cell Cycle Control | p21 | Increased Levels |
| Intrinsic Apoptosis | BAX | Increased Levels |
| Intrinsic Apoptosis | BCL2 | Decreased Levels |
| Intrinsic Apoptosis | Active Caspase-9 | Increased Levels |
| Extrinsic Apoptosis | Active Caspase-8 | Increased Levels |
| Execution Phase | Active Caspase-3 | Increased Levels |
| Execution Phase | Cleaved PARP | Increased Levels |
| This table summarizes the modulation of key proteins involved in the apoptosis and cell cycle arrest pathways by imidazo[1,2-a]pyridine derivatives. researchgate.netnih.govwaocp.orgresearchgate.net |
Anti-infective Action Mechanisms
The imidazo[1,2-a]pyridine scaffold has emerged as a significant framework in the development of new anti-infective agents, particularly for combating tuberculosis (TB). rsc.orgresearchgate.netnih.gov Compounds derived from this structure have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govacs.org The primary molecular mechanism underlying the anti-tubercular activity of this class of compounds is the targeted disruption of the pathogen's cellular respiration, a critical process for its survival and growth. nih.govrsc.org
Bacterial Cell Wall Synthesis Inhibition
While the inhibition of bacterial cell wall synthesis is a well-established mechanism for many antibiotics, including some anti-tubercular drugs that target mycolic acid synthesis youtube.com, current research into the mode of action of imidazo[1,2-a]pyridine-based compounds does not indicate this as their primary mechanism. Studies involving transcriptional profiling and the generation of resistant mutants have consistently pointed towards a different biological target within Mycobacterium tuberculosis. acs.orgnih.gov
Electron Transport Chain Disruption (e.g., QcrB targeting)
The definitive anti-tubercular mechanism of action for the imidazo[1,2-a]pyridine class is the inhibition of the cytochrome bcc complex, also known as Complex III, in the electron transport chain. nih.govrsc.org This inhibition specifically targets QcrB, a crucial subunit of the ubiquinol (B23937) cytochrome c reductase, which is essential for the oxidative phosphorylation pathway in M.tb. nih.govplos.org By binding to QcrB, these compounds disrupt the electron flow, which in turn halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govrsc.org This disruption of energy metabolism is lethal to the bacterium and is effective against both replicating and non-replicating phases of TB infection. plos.org
The identification of QcrB as the specific target was confirmed through several key research findings:
Resistant Mutant Analysis : Spontaneous resistant mutants of Mycobacterium bovis BCG generated against imidazo[1,2-a]pyridine inhibitors showed a single nucleotide polymorphism in the qcrB gene. This mutation, T313A, conferred cross-resistance to other compounds in the same class, demonstrating a common target. nih.gov
Gene Dosage Experiments : Over-expression of the qcrB gene in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine inhibitors, further confirming QcrB as the molecular target. nih.gov
Clinical Candidates : The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a known inhibitor of the QcrB subunit and is currently in clinical development for the treatment of tuberculosis. rsc.orgacs.org
The table below summarizes the activity of representative imidazo[1,2-a]pyridine (IP) inhibitors and the genetic evidence supporting QcrB as the target.
| Compound/Inhibitor | Organism | MIC (µM) | Resistance Mutation in qcrB | Reference |
| IP Inhibitor 1 | M. bovis BCG | - | T313A | nih.gov |
| IP Inhibitor 3 | M. bovis BCG | 0.5 | T313A | nih.gov |
| IP Inhibitor 4 | M. bovis BCG | - | T313A | nih.gov |
| Q203 (Telacebec) | M. tuberculosis | - | Target confirmed as QcrB | rsc.org |
Emerging Research Avenues and Future Perspectives
Development of 6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine Derivatives as Catalysts
The 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) (DHIP) core structure has been identified as a promising scaffold for the design of new asymmetric catalysts. nih.govfigshare.comtandfonline.com The imine nitrogen within the DHIP framework is highly nucleophilic, a key feature for its function in catalysis. nih.gov By introducing a chiral center, typically at the 2-position, a variety of DHIP derivatives can be synthesized that are effective in promoting enantioselective transformations. nih.gov The electronic properties of these catalysts can be fine-tuned by introducing substituents, such as a methyl group at the 6-position, on the pyridine (B92270) ring. nih.gov
Derivatives of 2,3-dihydroimidazo[1,2-a]pyridine have emerged as a new class of effective enantioselective acylation catalysts. nih.govfigshare.comtandfonline.com These catalysts are particularly useful for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols, processes that have traditionally relied on enzymes. nih.gov The development of nonenzymatic chiral catalysts based on the DHIP structure offers a valuable alternative, with the potential for high levels of enantioselectivity. nih.gov
The catalytic cycle is believed to involve the formation of an N-acylpyridinium salt intermediate. bu.edu The chiral substituent on the DHIP core then directs the approach of the nucleophile (the alcohol), leading to the preferential formation of one enantiomer of the acylated product. nih.gov Research in this area has shown that the choice of substituent on the pyridine ring can influence both the catalytic activity and the enantioselectivity of the reaction. bu.edu While specific studies on this compound derivatives in this context are still emerging, the foundational work on the parent DHIP system suggests that the 6-methyl substituent could offer a means to modulate the catalyst's electronic and steric properties, potentially leading to improved performance.
Applications in Materials Science
The imidazo[1,2-a]pyridine (B132010) scaffold is a key component in a variety of functional materials due to its inherent electronic and photophysical properties. rsc.org These properties make it a valuable building block for the creation of organic dyes, photofunctional materials, and components for optoelectronic devices. rsc.org The introduction of a methyl group at the 6-position can further modulate these properties, offering a route to fine-tune the performance of the resulting materials.
Imidazo[1,2-a]pyridine derivatives are known to exhibit fluorescence, and their emission properties can be tuned by chemical modification. ijrpr.com This has led to their investigation as organic fluorophores for applications such as biomarkers and photochemical sensors. ijrpr.com Theoretical and experimental studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have shown that substituents on the imidazo[1,2-a]pyridine ring can significantly impact their photophysical properties. figshare.comtandfonline.com For instance, the introduction of a methyl group can lead to a redshift in the fluorescence emission. figshare.com
A study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores investigated the photophysical properties of 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine. This compound, featuring the 6-methyl substituent, exhibited distinct absorption and emission characteristics, highlighting the role of this substituent in tuning the material's optical properties. nih.gov
Table 1: Photophysical Data for a 6-Methyl-imidazo[1,2-a]pyridine Derivative
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
|---|---|---|---|---|---|
| 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine | CH2Cl2 | 358 | 400, 422 | 3100 | 0.77 |
Data sourced from a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores. nih.gov
The significant Stokes shift and high fluorescence quantum yield observed in such derivatives make them promising candidates for applications in chemosensors, fluorescent probes, and laser dyes. figshare.com
The unique electronic properties of the imidazo[1,2-a]pyridine core have led to its use as an electron acceptor in the construction of high-performance deep-blue organic light-emitting diodes (OLEDs). researchgate.net Bipolar fluorescent emitters incorporating the imidazo[1,2-a]pyridine moiety have demonstrated outstanding thermal stability and high emission quantum yields, with devices showing negligible efficiency roll-off at high brightness. researchgate.net
While specific research on the integration of this compound into OLEDs is not yet widely reported, the successful use of the parent scaffold suggests a promising avenue for future research. rsc.orgresearchgate.net The 6-methyl group could potentially be used to fine-tune the energy levels of the material, leading to optimized charge transport and emission characteristics in OLED devices. The development of imidazo[1,2-a]pyridine-based materials for non-doped OLEDs is an active area of research, with the goal of creating efficient and stable emitters for next-generation displays and lighting. rsc.org
Advanced Synthetic Methodologies for Enhanced Structural Diversity
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its derivatives. A range of synthetic strategies have been developed for the functionalization of the imidazo[1,2-a]pyridine core, including catalyst-free and multicomponent reactions. researchgate.netnih.gov
One notable approach is the three-component, decarboxylative, Petasis-like reaction to functionalize the C-3 position of imidazo[1,2-a]pyridine. nih.gov This method utilizes commercially available boronic acids and glyoxylic acid in a one-pot synthesis, avoiding the need for metal catalysts and oxidizing agents. nih.gov Such multicomponent reactions are powerful tools for rapidly generating diverse chemical libraries for applications in drug discovery and materials science. nih.gov
Furthermore, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed, often employing environmentally benign solvents. researchgate.net For example, the Groebke multicomponent reaction, involving the one-pot, three-component reaction of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, can be performed in deep eutectic solvents in the absence of a catalyst. researchgate.net These advanced synthetic methodologies provide efficient and sustainable routes to a wide array of substituted imidazo[1,2-a]pyridines, including those with a methyl group at the 6-position, thereby facilitating the exploration of their structure-property relationships and the development of new applications.
Computational Approaches for Predictive Modeling and Discovery
Computational methods are increasingly pivotal in the exploration and development of novel therapeutic agents based on the this compound scaffold. These in silico techniques offer a rapid and cost-effective means to predict the biological activities and physicochemical properties of derivatives, thereby guiding synthetic efforts and expediting the discovery of new lead compounds.
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the biological activity of imidazo[1,2-a]pyridine derivatives. A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between the compounds' activity and their Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. This indicates that both the electronic environment of the molecule and the hydrophobicity of specific substituents are critical determinants of their inhibitory activity. Such models allow for the prediction of the potency of new, unsynthesized compounds, including those with a 6-methyl substitution.
Molecular docking is another powerful computational tool used to investigate the potential binding modes of this compound derivatives with their biological targets. For instance, docking studies have been performed on various imidazo[1,2-a]pyridine derivatives to elucidate their interactions with enzymes such as c-Met kinase and pantothenate synthetase. These simulations can predict the binding affinity and orientation of the ligand within the active site of the protein, providing insights into the key interactions that govern molecular recognition. In a study on imidazo[1,2-a]pyridine-based c-Met inhibitors, docking studies were used to predict the binding modes of compounds, which guided the design of more potent inhibitors.
Virtual screening is a computational technique that has been successfully applied to identify new hit compounds from large chemical libraries based on the imidazo[1,2-a]pyridine scaffold. In one collaborative effort, in silico screening of proprietary pharmaceutical company libraries led to the rapid expansion of a hit series for visceral leishmaniasis. This approach not only identified compounds with improved antiparasitic activity but also helped in understanding the structure-activity relationship (SAR) around the core, noting that substitutions at the 6-position, such as a methyl group, can influence potency.
Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of imidazo[1,2-a]pyridine derivatives, providing insights into their chemical reactivity. These quantum chemical studies can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. Such calculations, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, help in evaluating the drug-likeness of newly designed compounds.
The table below summarizes the various computational approaches and their applications in the study of imidazo[1,2-a]pyridine derivatives.
| Computational Method | Application | Key Findings for Imidazo[1,2-a]pyridine Scaffold |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Activity is correlated with Global Topological Charge Indices and substituent hydrophobicity. |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Elucidates binding modes with various enzymes, guiding the design of more potent inhibitors. |
| Virtual Screening | Identifies potential hit compounds from large chemical databases. | Enables rapid identification of novel active compounds and expansion of chemical series. |
| Density Functional Theory (DFT) | Investigates the electronic structure and reactivity of molecules. | Provides insights into chemical reactivity and helps assess drug-likeness properties. |
These computational strategies are integral to modern drug discovery, enabling a more rational and efficient design of novel this compound-based therapeutic agents.
Q & A
Q. What are the common synthetic strategies for 6-methyl-2,3-dihydroimidazo[1,2-a]pyridine derivatives?
Methodological Answer: Synthesis typically involves condensation reactions, multicomponent reactions (MCRs), or oxidative coupling. For example:
- Condensation: Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) under reflux conditions in ethanol or methanol .
- Multi-component Reactions: Using iodine-catalyzed protocols for sp³ C–H functionalization to introduce substituents at positions 2 and 3, enabling efficient library generation .
- Green Chemistry Approaches: Solvent-free or microwave-assisted methods to reduce reaction time and improve yields .
Q. How is structural characterization performed for these derivatives?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm hydrogen/carbon environments and substituent positions. For example, ¹H NMR chemical shifts between δ 2.1–2.5 ppm often indicate methyl groups at position 6 .
- X-ray Crystallography: Resolves intermolecular interactions (e.g., π-stacking, C–H···N bonds) critical for understanding solid-state properties and polymorphism .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., brominated intermediates) .
Q. What pharmacological activities have been observed for this scaffold?
Methodological Answer:
- Anticancer Activity: Derivatives inhibit cancer cell proliferation (e.g., IC₅₀ values <10 µM against HeLa cells) via apoptosis induction or kinase inhibition .
- Anti-inflammatory Properties: In vivo models show reduced TNF-α and IL-6 levels in fibrotic diseases .
- Antimicrobial Activity: MIC values <5 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
Advanced Research Questions
Q. How can enantioselective catalysis be achieved using this compound derivatives?
Methodological Answer: Chiral 2-phenyl-DHIP derivatives act as acyl transfer catalysts in kinetic resolutions of secondary alcohols. Key steps:
- Synthesis: Two-step preparation from commercial precursors, introducing a chiral center at position 2 .
- Mechanism: Transition-state modeling (DFT) reveals hydrogen bonding between the catalyst’s NH group and substrate, enabling enantioselectivity (s-factors = 20–85) .
- Validation: Chiral HPLC or polarimetry to measure enantiomeric excess (ee) in resolved alcohols .
Q. What computational methods are used to study structure-activity relationships (SAR) and molecular interactions?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and intramolecular charge transfer (ICT) effects influencing fluorescence in cyano-substituted derivatives .
- Molecular Docking: Screen derivatives against target proteins (e.g., COX-2) to identify binding modes and affinity scores .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (ΔG) .
Q. How are advanced spectroscopic techniques applied to resolve data contradictions in polymorph analysis?
Methodological Answer:
- Single-Crystal XRD: Differentiates polymorphs (e.g., yellow vs. red luminescent forms) by analyzing π-stacking distances (3.4–3.8 Å) and hydrogen-bond networks .
- Solid-State NMR: Resolves ambiguities in dynamic processes (e.g., proton transfer in ESIPT luminescence) .
- Time-Resolved Fluorescence: Measures excited-state lifetimes (τ = 1–5 ns) to correlate stacking interactions with emission properties .
Q. How are SAR studies conducted to optimize bioactivity in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at position 3 to enhance anticancer activity via increased electrophilicity .
- Positional Scanning: Compare 6-methyl vs. 6-bromo derivatives to assess steric/electronic effects on receptor binding .
- In Vitro Assays: Use MTT or colony formation assays to quantify cytotoxicity and selectivity indices (SI) against non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
